[5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride
CAS No.: 1955547-76-8
Cat. No.: VC6274365
Molecular Formula: C6H8ClF2N3
Molecular Weight: 195.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1955547-76-8 |
|---|---|
| Molecular Formula | C6H8ClF2N3 |
| Molecular Weight | 195.6 |
| IUPAC Name | [5-(difluoromethyl)pyrimidin-2-yl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H7F2N3.ClH/c7-6(8)4-2-10-5(1-9)11-3-4;/h2-3,6H,1,9H2;1H |
| Standard InChI Key | IUVXACNYIMYXTO-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=N1)CN)C(F)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₆H₈ClF₂N₃, with a molecular weight of 195.6 g/mol . Its structure consists of a pyrimidine ring—a six-membered aromatic heterocycle with two nitrogen atoms at the 1- and 3-positions—modified by a difluoromethyl (-CF₂H) group at the 5-position and a methanamine (-CH₂NH₂) group at the 2-position. The hydrochloride salt form improves crystallinity and handling stability, a common practice in drug development.
Key Structural Attributes:
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Pyrimidine Core: Provides a planar aromatic system conducive to π-π stacking interactions with biological targets.
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Difluoromethyl Group: Enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.
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Methanamine Side Chain: Introduces a primary amine functional group, enabling salt formation or covalent bonding with electrophilic moieties .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are critical for verifying purity and structure. For example:
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¹H NMR: Signals for the methanamine protons appear near δ 3.8–4.2 ppm, while aromatic protons on the pyrimidine ring resonate between δ 7.0–8.5 ppm.
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¹⁹F NMR: The difluoromethyl group exhibits a characteristic triplet near δ -110 to -120 ppm due to coupling with adjacent protons .
Synthesis and Scalability
Synthetic Routes
The synthesis of [5-(Difluoromethyl)pyrimidin-2-yl]methanamine hydrochloride involves multi-step protocols optimized for yield and scalability. A representative pathway, adapted from methods for analogous pyrimidine derivatives, includes:
Step 1: Formation of the Difluoromethylpyrimidine Core
Ethyl vinyl ether reacts with 2,2-difluoroacetic anhydride under acidic conditions to yield (E)-4-ethoxy-1,1-difluorobut-3-en-2-one, a key intermediate . Cyclization with guanidine or its derivatives then forms the pyrimidine ring.
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol), resulting in precipitation of the hydrochloride salt .
Process Optimization
Large-scale synthesis (e.g., kilogram quantities) requires careful control of:
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Temperature: Maintaining 50–90°C during cyclization and amination steps .
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Solvent Systems: Dichloromethane and acetic acid are preferred for their compatibility with fluorine-containing intermediates.
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Workup Procedures: Zinc-mediated reductions and Celite filtration ensure removal of metallic residues .
Table 1: Representative Synthesis Metrics
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Cyclization Reaction | 90°C, 15 h, Acetic Acid | 78 |
| Reductive Amination | Zn, 25–30°C, 3 h | 60–72 |
| Salt Formation | HCl/EtOH, 0–5°C | 85–90 |
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: The hydrochloride salt exhibits moderate solubility in water (≈20 mg/mL at 25°C) due to ionic interactions .
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Thermal Stability: Decomposition occurs above 200°C, with differential scanning calorimetry (DSC) showing an endothermic peak at 210°C.
Partition Coefficient (LogP)
Experimental logP values for similar difluoromethylpyrimidines range from 1.2–1.8, indicating balanced lipophilicity suitable for membrane permeability.
Biological Activity and Applications
Preclinical Research
In vitro assays with related compounds show:
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IC₅₀ Values: 10–50 µM against cancer cell lines (e.g., HeLa, MCF-7).
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Selectivity Ratios: >10-fold preference for bacterial over mammalian cells in antimicrobial screens.
Industrial and Research Status
Patent Landscape
Patent filings (2019–2024) highlight derivatives of this compound in:
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Anticancer Agents: WO2023012467A1 (pyrimidine-based kinase inhibitors).
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Herbicides: US20240009912B2 (difluoromethylpyrimidines for crop protection) .
Comparison with Structural Analogs
Table 2: Key Analog Comparisons
| Compound | CAS Number | Bioactivity | LogP |
|---|---|---|---|
| [4-(Difluoromethyl)pyrimidin-2-yl]methanamine HCl | 1803587-74-7 | Kinase inhibition | 1.5 |
| 4-(Difluoromethyl)pyridin-2-amine | 1242129-17-7 | Antibacterial | 1.3 |
| 5-(Trifluoromethyl)pyrimidin-2-amine | 874289-34-2 | Antiviral | 1.9 |
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